An In-depth Technical Guide to 4-Methoxy-3-nitropyridine (CAS: 31872-62-5): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Methoxy-3-nitropyridine (CAS: 31872-62-5): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 31872-62-5, this compound has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This document delves into the synthesis, spectroscopic characterization, reactivity, and key applications of 4-Methoxy-3-nitropyridine, offering field-proven insights and detailed experimental protocols for its use in research and drug development.
Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine
4-Methoxy-3-nitropyridine is a substituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the 4-position and a strong electron-withdrawing nitro group at the 3-position. This unique electronic arrangement imparts a distinct reactivity profile to the pyridine ring, making it a highly valuable synthon for the construction of diverse and complex molecular scaffolds.
The strategic placement of the methoxy and nitro groups allows for selective chemical transformations. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The pyridine nitrogen, along with the electron-withdrawing nature of the nitro group, activates the ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This reactivity is fundamental to its utility in building the core structures of many biologically active molecules.
This guide will explore the essential technical aspects of 4-Methoxy-3-nitropyridine, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this key intermediate in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 31872-62-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 72-77 °C | [2] |
| Solubility | Soluble in most organic solvents | |
| Boiling Point | Not readily available (decomposes) |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-Methoxy-3-nitropyridine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-Methoxy-3-nitropyridine, one would expect to see distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum of 4-Methoxy-3-nitropyridine will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents.[4]
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key characteristic peaks for 4-Methoxy-3-nitropyridine include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching of the methoxy group, and C=C and C=N stretching of the aromatic pyridine ring.[1]
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Methoxy-3-nitropyridine, the molecular ion peak (M+) would be observed at m/z 154. The fragmentation pattern can provide further structural information.[1]
Synthesis of 4-Methoxy-3-nitropyridine: A Practical Approach
The synthesis of 4-Methoxy-3-nitropyridine can be approached through several routes, with the most common starting from readily available pyridine derivatives. A logical and efficient two-step synthesis starting from 4-hydroxypyridine is outlined below.
Diagram: Synthetic Pathway
Caption: Synthetic route to 4-Methoxy-3-nitropyridine.
Step 1: Nitration of 4-Hydroxypyridine
The first step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. The interplay of these factors directs the nitration to the 3-position.
Experimental Protocol:
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
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Addition of Starting Material: Slowly add 4-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.
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Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
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Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.
Step 2: O-Methylation of 4-Hydroxy-3-nitropyridine
The second step is the methylation of the hydroxyl group to a methoxy group. This is a standard Williamson ether synthesis.
Experimental Protocol:
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Reaction Setup: Dissolve 4-hydroxy-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetone, DMF).
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Addition of Base: Add a base such as potassium carbonate to the solution. The base will deprotonate the hydroxyl group to form the corresponding phenoxide.
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Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Methoxy-3-nitropyridine.
An alternative synthetic approach involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with sodium methoxide.
Chemical Reactivity and Key Transformations
The reactivity of 4-Methoxy-3-nitropyridine is governed by the interplay of its functional groups.
Diagram: Key Reactions
Caption: Major reaction pathways of 4-Methoxy-3-nitropyridine.
Reduction of the Nitro Group
The most significant transformation of 4-Methoxy-3-nitropyridine is the reduction of the nitro group to an amine, yielding 3-amino-4-methoxypyridine.[5] This transformation is a gateway to a vast array of further chemical modifications.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup: Dissolve 4-Methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
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Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Evaporate the solvent under reduced pressure to obtain 3-amino-4-methoxypyridine, which can be used in the next step without further purification or can be purified by chromatography if necessary.
Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this reduction.
Nucleophilic Aromatic Substitution
The pyridine ring in 4-Methoxy-3-nitropyridine is electron-deficient due to the ring nitrogen and the powerful electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic aromatic substitution, primarily at the positions ortho and para to the nitro group (C2 and C6).
Applications in Drug Discovery: A Focus on Kinase Inhibitors
4-Methoxy-3-nitropyridine and its derivatives are prominent building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
A key application of 4-Methoxy-3-nitropyridine is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is the core of several potent Aurora kinase and FLT3 inhibitors.[6]
Workflow: Synthesis of an Imidazo[4,5-b]pyridine Core
Caption: General workflow for imidazo[4,5-b]pyridine synthesis.
The synthesis typically involves the reduction of the nitro group of a functionalized 4-methoxy-3-nitropyridine derivative to an amine. The resulting diamine can then undergo cyclization with various reagents to form the fused imidazole ring.
Safety and Handling
4-Methoxy-3-nitropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
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Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
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Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Methoxy-3-nitropyridine is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity make it an invaluable intermediate for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, characterization, and chemical transformations, as outlined in this guide, will empower researchers to fully leverage its potential in the discovery and development of novel therapeutics.
References
-
4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]
-
4-Methoxy-3-nitro-pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved December 12, 2025, from [Link]
-
Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. (n.d.). Retrieved December 12, 2025, from [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry, 56(21), 8421–8439. [Link]
-
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2011). Beilstein Journal of Organic Chemistry, 7, 1033–1041. [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. (n.d.).
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8887–8905. [Link]
-
4-nitropyridine synthesis requested , Hive Chemistry Discourse. (n.d.). Retrieved December 12, 2025, from [Link] अमृत.org/forum/index.php?topic=4-nitropyridine-synthesis-requested.0
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]
- Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
Sources
- 1. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 3. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
